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molecular formula C8H12N2O3 B8513635 2-(2-methoxy-ethyl)-5-methoxy-2H-pyridazin-3-one

2-(2-methoxy-ethyl)-5-methoxy-2H-pyridazin-3-one

Cat. No. B8513635
M. Wt: 184.19 g/mol
InChI Key: DYCQMBREAAMUGS-UHFFFAOYSA-N
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Patent
US08334287B2

Procedure details

The title compound, light yellow oil, was prepared in accordance with the general method of example 23c by treatment of 2-(2-methoxy-ethyl)-5-methoxy-2H-pyridazin-3-one with phosphorus oxychloride.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH2:3][CH2:4][N:5]1[C:10](=[O:11])[CH:9]=[C:8](OC)[CH:7]=[N:6]1.P(Cl)(Cl)([Cl:16])=O>>[Cl:16][C:8]1[CH:7]=[N:6][N:5]([CH2:4][CH2:3][O:2][CH3:1])[C:10](=[O:11])[CH:9]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COCCN1N=CC(=CC1=O)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC(N(N=C1)CCOC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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